N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
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Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide” is a chemical compound with the molecular formula C23H31NO3 . It has a molecular weight of 369.5 . The compound is also known by its IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide” can be represented by the InChI code: 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) .Scientific Research Applications
Chemical Properties and Structure
“N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . The compound is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl-; N- [2- (3,4-Dimethoxyphenyl)ethyl]acetamide .
Application in Alzheimer’s Disease Treatment
The compound has been used in the preparation of a medicine for resisting Alzheimer’s disease . An animal experiment for the nerve cells of a primary SD rat displays that the compound can be bound with alpha7nAChR, and the binding site is as the same as the binding site of bungarotoxin . The compound remarkably improves the toxicity of the nerve cells of the primary SD rat, and has a neuroprotective effect . Moreover, the compound can directly act on amyloid protein, so as to achieve reduction for the toxic effect on the nerve cells acted by beta-amyloid . An experiment of treating a mouse by scopolamine indicates that the compound can effectively improve the learning ability and the memory ability of experimental animal .
Role in Studying ROS in Various Diseases
Intermediate in the Preparation of Muscle Relaxant
The compound has been employed as an intermediate in the preparation of the muscle relaxant papaverine .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-12-4-3-11(9-13(12)20-2)5-6-16-14(18)17-8-7-15-10-17/h3-4,7-10H,5-6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXWUCCDWWMEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2C=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide |
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